2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene
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Overview
Description
2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is a chemical compound known for its unique structure and properties It belongs to the class of discotic liquid crystals, which are characterized by their ability to form columnar mesophases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene typically involves the reaction of triphenylene with hexadecyloxy groups. One common method involves the use of hexadecyloxy bromide and triphenylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The hexadecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triphenylene core .
Scientific Research Applications
2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of molecular interactions.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is primarily related to its ability to form columnar mesophases. These mesophases facilitate the transport of charge carriers, making the compound useful in electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and the formation of supramolecular structures .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
- 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene
- 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene
Uniqueness
2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is unique due to its longer hexadecyloxy chains, which enhance its ability to form stable columnar mesophases. This property makes it particularly suitable for applications in electronic and optoelectronic devices, where stability and efficient charge transport are crucial .
Biological Activity
2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene (often referred to as HAT6) is a compound characterized by a triphenylene core with six hexadecyloxy side chains. This structure is significant for its applications in liquid crystal technology and organic electronics, particularly as a hole transport material in perovskite solar cells. This article explores the biological activity of HAT6, emphasizing its interactions at the molecular level, potential therapeutic applications, and relevant research findings.
- CAS Number: 70351-86-9
- Molecular Formula: C54H84O6
- Molecular Weight: 829.24 g/mol
- Appearance: Off-white to pale yellow powder/crystal
- Purity: >98% (HPLC)
- Absorption Maximum: λ max 278 nm (in DCM)
Biological Activity Overview
HAT6 exhibits various biological activities primarily due to its unique structural properties. The presence of multiple hexadecyloxy chains enhances solubility in organic solvents and increases electron density in the triphenylene core. These characteristics contribute to its potential applications in biological systems.
Key Biological Activities
- Antioxidant Properties : Research suggests that compounds with triphenylene structures can exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Cellular Interaction : Studies indicate that HAT6 can interact with lipid membranes and cellular components, potentially influencing cell signaling pathways.
- Thermal Stability : As a component in perovskite solar cells, HAT6 demonstrates significant thermal stability under ambient conditions, which may also extend to biological systems.
Case Study 1: Hole Transport Material in Perovskite Solar Cells
A study by Ain et al. (2023) demonstrated that HAT6 serves as an effective hole transport material in perovskite solar cells. The devices maintained 93% efficiency after 690 hours and 92% after 1200 hours under ambient conditions. This stability suggests potential applications in bioelectronics where long-term performance is crucial .
Case Study 2: Dynamics of Discotic Liquid Crystals
Research by Mulder et al. (2003) investigated the dynamics of HAT6 in both columnar and isotropic liquid phases. The study found that the molecular ordering significantly affects charge transport properties, which may have implications for cellular energy transfer processes .
Property | Value |
---|---|
CAS Number | 70351-86-9 |
Molecular Formula | C54H84O6 |
Molecular Weight | 829.24 g/mol |
Purity | >98% (HPLC) |
Melting Point | T = 65 °C (Col H phase) |
Absorption Maximum | λ max 278 nm (in DCM) |
Biological Activity Summary
Activity Type | Description |
---|---|
Antioxidant | Potential protective effects against oxidative stress |
Cellular Interaction | Influences cell signaling pathways through membrane interaction |
Thermal Stability | Maintains performance under varying conditions |
Properties
CAS No. |
148461-92-1 |
---|---|
Molecular Formula |
C114H204O6 |
Molecular Weight |
1670.8 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexahexadecoxytriphenylene |
InChI |
InChI=1S/C114H204O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-115-109-97-103-104(98-110(109)116-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)106-100-112(118-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)114(120-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)102-108(106)107-101-113(119-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)111(99-105(103)107)117-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h97-102H,7-96H2,1-6H3 |
InChI Key |
IWUWQWGYYMSFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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